molecular formula C8H5ClN2 B1265817 6-Chloroquinoxaline CAS No. 5448-43-1

6-Chloroquinoxaline

Cat. No.: B1265817
CAS No.: 5448-43-1
M. Wt: 164.59 g/mol
InChI Key: HOOMNCITVCXDTR-UHFFFAOYSA-N
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Description

6-Chloroquinoxaline is a heterocyclic aromatic organic compound with the molecular formula C8H5N2Cl. It is a derivative of quinoxaline, which consists of a benzene ring fused with a pyrazine ring. This compound is known for its applications in various fields, including medicinal chemistry, due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

6-Chloroquinoxaline plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction between this compound and these enzymes is primarily through binding to the active sites, leading to enzyme inhibition .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of gene expression. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, this compound inhibits enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production . Additionally, it can affect the levels of key metabolites, such as ATP and NADH .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, this compound can be transported into cells via specific membrane transporters and distributed to various organelles, such as the mitochondria and nucleus .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in the mitochondria, where it affects mitochondrial function and energy production . Additionally, it can be found in the nucleus, where it influences gene expression and DNA repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Chloroquinoxaline can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with 1,2-diketones in the presence of a chlorinating agent. For instance, the reaction of o-phenylenediamine with 2-chlorobenzil in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of transition-metal-free catalysis to ensure a more environmentally friendly process. This method reduces the need for toxic catalysts and simplifies the purification process .

Comparison with Similar Compounds

  • 2-Chloroquinoxaline
  • 6-Bromoquinoxaline
  • 6-Fluoroquinoxaline

Comparison: 6-Chloroquinoxaline is unique due to the presence of a chlorine atom at the 6-position, which influences its reactivity and biological activity. Compared to 2-Chloroquinoxaline, the position of the chlorine atom can lead to different substitution patterns and biological effects . Similarly, 6-Bromoquinoxaline and 6-Fluoroquinoxaline have different halogen atoms, which can affect their chemical properties and applications .

Properties

IUPAC Name

6-chloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOMNCITVCXDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202883
Record name Quinoxaline, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5448-43-1
Record name Quinoxaline, 6-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005448431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloroquinoxaline
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Record name Quinoxaline, 6-chloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5448-43-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a common method to synthesize 6-chloroquinoxaline-2,3(1H,4H)-dione?

A1: this compound-2,3(1H,4H)-dione can be efficiently synthesized by the condensation of 4-chloro-o-phenylenediamine with oxalic acid. This reaction typically proceeds under reflux in a hydrochloric acid solution, yielding the desired product in excellent yields. []

Q2: How can this compound-2,3(1H,4H)-dione be further functionalized?

A2: Alkylation reactions, often carried out under phase-transfer catalysis conditions using monohalogenated agents, provide an effective route for further functionalization. This method allows for the introduction of various substituents at specific positions on the quinoxaline ring. []

Q3: Can this compound be synthesized directly?

A3: Yes, a method utilizing p-chloro-m-nitroacetoacetanilide as a starting material has been developed for the synthesis of 2,6-dichloroquinoxaline. The process involves a closed-loop reaction, reduction, and crystallization in an organic solvent under alkaline conditions. This method offers advantages such as simple operation, high yield, and reduced environmental impact due to organic solvent recycling. []

Q4: How does the reaction of 2,6-dichloroquinoxaline with dimethyl acetylenedicarboxylate differ in N,N-dimethylformamide and dioxane?

A4: Interestingly, the reaction outcome is solvent-dependent. In N,N-dimethylformamide, deoxygenation occurs, yielding 6-chloro-2-[2-(p-chlorobenzylidene)-1-methylhydrazino]quinoxaline. Conversely, in dioxane, a 1,3-dipolar cycloaddition reaction takes place, forming dimethyl 8-chloro-4-[2-(p-chlorobenzylidene)-1-methylhydrazino]-3aH-isoxazolo[2,3-a]quinoxaline-2,3-dicarboxylate. []

Q5: Can isoxazolo[2,3-a]quinoxalines be converted into pyrrolo[1,2-a]quinoxalines?

A5: Yes, research has shown that isoxazolo[2,3-a]quinoxalines can undergo ring transformation to yield pyrrolo[1,2-a]quinoxalines. This transformation has been observed in reactions of 2-substituted this compound 4-oxides with dimethyl acetylenedicarboxylate, providing a pathway for the selective synthesis of pyrrolo[1,2-a]quinoxalines. [, , ]

Q6: What is the proposed mechanism for the formation of pyrrolo[1,2-a]quinoxalines from isoxazolo[2,3-a]quinoxalines?

A6: While the exact mechanism is still under investigation, an additional pathway involving an aziridine intermediate has been proposed. This pathway suggests a more complex mechanism than initially thought, opening avenues for further exploration and optimization of pyrrolo[1,2-a]quinoxaline synthesis. []

Q7: Does the introduction of electron-donating or electron-withdrawing groups on the quinoxaline ring affect its reactivity?

A7: Yes, the presence of substituents on the quinoxaline ring significantly influences its reactivity. For instance, in reactions of quinoxaline 1,4-dioxides with acetic anhydride, electron-donating groups direct the attack to the N-oxide para to the substituent. In contrast, electron-withdrawing groups favor the formation of the other possible isomer. []

Q8: What spectroscopic methods are typically used to characterize this compound derivatives?

A8: Several spectroscopic techniques are employed for the structural elucidation of this compound derivatives. These include Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, 13C NMR spectroscopy, and mass spectrometry. These techniques provide valuable information about the functional groups present and the overall structure of the molecule. []

Q9: What are some of the potential applications of this compound derivatives?

A9: this compound derivatives have shown promise in various fields due to their diverse biological activities. Some potential applications include their use as:

  • Antibacterial agents: Quinoxaline-2,3-diones with various alkyl substituents have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. []
  • Corrosion inhibitors: 1,4-diallyl-6-chloroquinoxaline-2,3-(1H,4H)-dione exhibits promising corrosion inhibition properties for mild steel in acidic environments. []
  • Monomers for polymerization: Derivatives like 2-[4-(4-hydroxyphenoxy)phenyl]-3-phenyl-6-chloroquinoxaline can be polymerized to create high-molecular-weight polymers with desirable properties like high tensile strength and good thermal stability. []

Q10: What is the significance of detecting glyoxal bound to proteins, and how are this compound derivatives involved?

A10: Glyoxal, a reactive dicarbonyl compound, can bind to proteins, potentially impacting their structure and function. This compound derivatives, specifically this compound, are employed in a microdetermination method for glyoxal bound to proteins. This method, utilizing gas chromatography with an electron capture detector, enables the sensitive detection and quantification of glyoxal in biological samples, offering insights into its potential role in various physiological and pathological processes. []

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